

SB-772077B Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SB-772077B dihydrochloride

Cat. No.: B610718

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SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This aminofuran-based compound has demonstrated significant utility in preclinical research, particularly in studies related to cardiovascular function and inflammatory responses. Its high affinity for both ROCK1 and ROCK2 isoforms makes it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.

Core Mechanism of Action

SB-772077B dihydrochloride competitively inhibits the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates. The ROCK pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. By inhibiting ROCK, **SB-772077B dihydrochloride** effectively modulates these cellular functions, leading to effects such as vasodilation and suppression of inflammatory cytokine production.^{[1][2][3]}

Quantitative Data: Potency and Selectivity

SB-772077B dihydrochloride exhibits high potency for ROCK isoforms and selectivity over a range of other kinases.

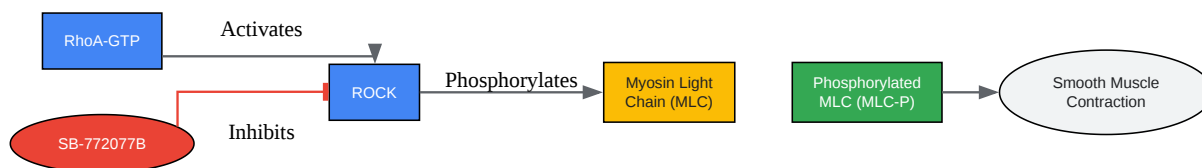
Target	IC50 (nM)	Reference
ROCK1	5.6	[1] [2] [4]
ROCK2	6	[1] [2] [4]
RSK1	35	[2]
MSK1	14	[2]
Akt1	324	[2]
Akt2	1,950	[2]
Akt3	1,290	[2]
Cdk2	≥7,000	[2]
GSK3α	≥7,000	[2]
IKKβ	≥7,000	[2]
JNK3	≥7,000	[2]
Plk	≥7,000	[2]

In Vitro and In Vivo Activity

Assay	Effect	Concentration/Dose	Reference
Rat Aortic Ring Vasorelaxation	Induces profound dose-dependent relaxation of Phenylephrine-precontracted rings.	IC50 = 39 nM	[1][2]
LPS-induced Cytokine Production (Human Macrophages)	Dose-dependently reduces the production of TNF- α and IL-6.	0.1-10 μ M	[1]
Actin Stress Fiber Formation (Human Aortic Smooth Muscle Cells)	Completely abolishes Angiotensin II-induced actin stress fiber formation.	3 μ M	[1]
Blood Pressure Reduction (Spontaneously Hypertensive Rats)	Produces a profound, dose-dependent reduction of blood pressure.	0.3-3 mg/kg (p.o.)	[1]
Blood Pressure Reduction (DOCA-salt Hypertensive Rats)	Dramatically lowers blood pressure.	1 mg/kg	[2]
Pulmonary and Systemic Arterial Pressure (Normotensive and Monocrotaline-induced Pulmonary Hypertensive Rats)	Reduces pulmonary and systemic arterial pressure and increases cardiac output.	30, 100, and 300 μ g/kg (i.v.)	[2]

Signaling Pathway

The primary signaling pathway affected by **SB-772077B dihydrochloride** is the Rho/ROCK pathway. A simplified representation of this pathway and the inhibitory action of SB-772077B is depicted below.



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SB-772077B inhibits ROCK, preventing MLC phosphorylation.

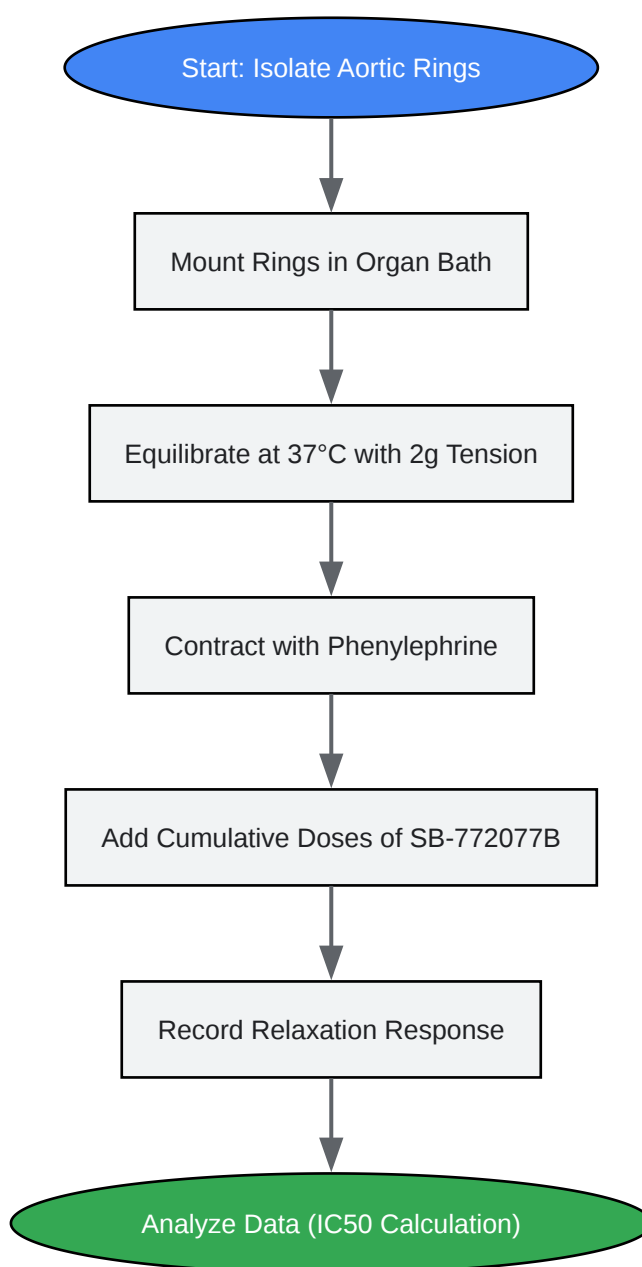
Experimental Protocols

In Vitro Vasorelaxation Assay

This protocol describes a common method for assessing the vasodilatory effects of **SB-772077B dihydrochloride** on isolated arterial rings.

- Tissue Preparation:
 - Male Wistar rats (250-300g) are euthanized.
 - The thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) buffer.
 - The aorta is cleaned of adherent connective tissue and cut into 2-3 mm rings.
- Experimental Setup:
 - Aortic rings are mounted in organ baths containing K-H buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
 - The rings are connected to isometric force transducers to record changes in tension.
 - An optimal resting tension of 2g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

- Procedure:
 - The viability of the rings is assessed by contracting them with phenylephrine (e.g., 1 μ M).
 - Once a stable contraction plateau is reached, cumulative concentrations of **SB-772077B dihydrochloride** (e.g., 0.1 nM to 10 μ M) are added to the organ bath.^{[5][6]}
 - The relaxation response is recorded as a percentage reversal of the phenylephrine-induced contraction.



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